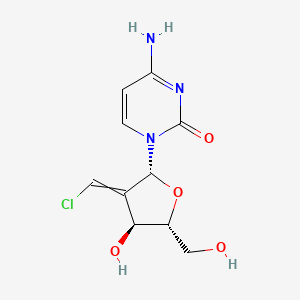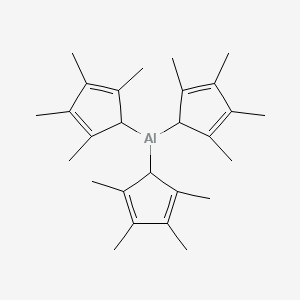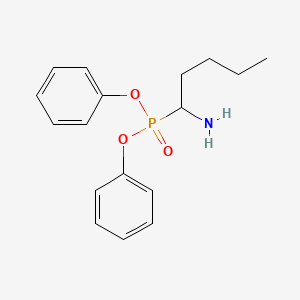
2'-(Chloromethylidene)-2'-deoxycytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Chloromethylidene)-2’-deoxycytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside, but with a chloromethylidene group replacing the hydroxyl group at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Chloromethylidene)-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the reaction of 2’-deoxycytidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 2’-(Chloromethylidene)-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Chloromethylidene)-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The chloromethylidene group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted derivatives of 2’-(Chloromethylidene)-2’-deoxycytidine, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
2’-(Chloromethylidene)-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 2’-(Chloromethylidene)-2’-deoxycytidine involves its incorporation into DNA during replication. The chloromethylidene group disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting cell proliferation. This makes it a potential candidate for anticancer and antiviral therapies. The compound targets enzymes involved in DNA replication and repair, such as DNA polymerases and nucleases.
Vergleich Mit ähnlichen Verbindungen
2’-(Chloromethylidene)-2’-deoxycytidine is unique compared to other nucleoside analogs due to the presence of the chloromethylidene group. Similar compounds include:
2’-Deoxycytidine: The parent compound without the chloromethylidene modification.
5-Fluoro-2’-deoxycytidine: A fluorinated analog with anticancer properties.
2’-C-Methylcytidine: Another modified nucleoside with antiviral activity.
The uniqueness of 2’-(Chloromethylidene)-2’-deoxycytidine lies in its specific chemical structure, which imparts distinct biological activities not observed in other nucleoside analogs.
Eigenschaften
| 156879-76-4 | |
Molekularformel |
C10H12ClN3O4 |
Molekulargewicht |
273.67 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-3-(chloromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H12ClN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/t6-,8+,9-/m1/s1 |
InChI-Schlüssel |
CKFXPGFKKLFZFY-BWVDBABLSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C(=CCl)[C@@H]([C@H](O2)CO)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(=CCl)C(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)

![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)


![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
